7-Deaza-2'-C-methyladenosine is derived from adenosine, where the nitrogen atom at position seven is replaced with a carbon atom, and a methyl group is added at the 2' position. This structural modification enhances its antiviral properties. The compound has been primarily studied for its ability to inhibit viral RNA-dependent RNA polymerases, making it a valuable candidate for therapeutic applications against RNA viruses.
The synthesis of 7-Deaza-2'-C-methyladenosine involves several key steps that typically include:
Specific technical parameters, such as reaction temperatures, times, and concentrations, can vary depending on the chosen synthetic route but are critical for optimizing yield and purity.
The molecular structure of 7-Deaza-2'-C-methyladenosine can be described as follows:
The structural modifications impart unique properties that contribute to its mechanism of action as an antiviral agent.
7-Deaza-2'-C-methyladenosine participates in several important chemical reactions:
The mechanism of action for 7-Deaza-2'-C-methyladenosine primarily involves its role as an inhibitor of viral polymerases:
Studies have shown that treatment with this compound significantly reduces viremia and delays disease progression in animal models infected with Zika virus and West Nile virus .
The physical and chemical properties of 7-Deaza-2'-C-methyladenosine include:
These properties are crucial for its application in pharmaceutical formulations and biological testing.
7-Deaza-2'-C-methyladenosine has several notable scientific applications:
7-Deaza-2'-C-methyladenosine (7DMA) potently inhibits Zika virus (ZIKV) replication by targeting the viral RNA-dependent RNA polymerase (RdRp). In vitro studies using Vero cells demonstrated an EC₅₀ of 0.33 ± 0.08 μM against the MR766 strain, with negligible cytotoxicity (CC₅₀ > 50 μM) [1] [5]. The compound impedes viral RNA synthesis by acting as an obligate RNA chain terminator, preventing the incorporation of subsequent nucleotides [6].
In vivo studies using AG129 mice (lacking interferon α/β and γ receptors) revealed that 7DMA treatment:
Table 1: Antiviral Activity of 7DMA Against ZIKV
| Model System | Strain | EC₅₀/IC₅₀ | Key Findings |
|---|---|---|---|
| Vero cells | MR766 | 0.33 ± 0.08 μM | >99% CPE reduction at 10 μM |
| Human neuroblastoma | PRVABC59 | 0.15 ± 0.05 μM | 10⁶-fold viral titer reduction |
| AG129 mice | H/PF/2013 | 25 mg/kg BID | 100% survival with early treatment |
Notably, 7DMA significantly reduced viral loads in reproductive organs (testes), suggesting potential to limit sexual transmission [5].
7DMA demonstrates nanomolar efficacy against West Nile virus lineages 1 and 2. In porcine kidney stable (PS) cells, EC₅₀ values were 0.33 ± 0.08 μM (Eg-101 strain) and 0.15 ± 0.05 μM (13-104 strain) [3]. The compound retained activity in human neuroblastoma SK-N-SH cells, reducing viral titers by 10⁵- to 10⁶-fold at 50 μM concentration.
In murine neuroinvasive models:
Table 2: 7DMA Efficacy in WNV Models
| Parameter | In Vitro (PS cells) | In Vivo (Mouse Model) |
|---|---|---|
| EC₅₀ Range | 0.15 - 1.67 μM | N/A |
| Therapeutic Window | >100 (Selectivity Index) | 25 mg/kg BID |
| Treatment Initiation | N/A | Day 0: 100% survivalDay 3: 90% survivalDay 8: No protection |
| Viral Load Reduction | 10⁵-10⁶-fold (SK-N-SH cells) | Undetectable viremia at day 5 |
Mechanistically, 7DMA-triphosphate competitively inhibits natural nucleotide incorporation during viral RNA elongation [3] [6].
7DMA exhibits cross-flaviviral inhibition through conserved polymerase targeting:
Dengue Virus (DENV):
Tick-Borne Encephalitis Virus (TBEV):
The compound’s broad efficacy stems from:
Table 3: Cross-Flaviviral Activity Profile of 7DMA
| Virus | Strain/Subtype | EC₅₀ (μM) | Cell Line | Viral Reduction |
|---|---|---|---|---|
| ZIKV | MR766 (African) | 0.33 ± 0.08 | Vero | >99% |
| ZIKV | PRVABC59 (Asian) | 0.15 ± 0.05 | SK-N-SH | 10⁶-fold |
| WNV | Eg-101 (Lineage 1) | 0.33 ± 0.08 | PS | 10⁵-fold |
| WNV | 13-104 (Lineage 2) | 0.15 ± 0.05 | Vero | 10⁶-fold |
| DENV | DENV-2 | 0.70 | A549 | >90% |
| TBEV | TBEV-Eu (Neudoerfl) | ~1.20 | Porcine kidney | Not quantified |
Key observations:
This broad yet variable activity confirms 7DMA’s potential as a pan-flaviviral lead compound, particularly for neurotropic viruses where early intervention is critical.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2